2-(1H-imidazol-1-yl)acetamide

Beschreibung

BenchChem offers high-quality 2-(1H-imidazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-imidazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

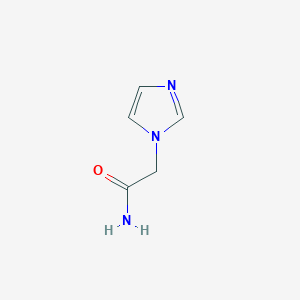

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-imidazol-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAVLRNBGURMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351875 | |

| Record name | 2-(1H-imidazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65991-91-5 | |

| Record name | 2-(1H-imidazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Silent Architect: 2-(1H-imidazol-1-yl)acetamide in Pharmaceutical Synthesis

The following technical guide details the discovery, chemistry, and pharmaceutical utility of 2-(1H-imidazol-1-yl)acetamide , a critical intermediate in the synthesis of nitrogen-containing bisphosphonates and antifungal agents.

Executive Summary & Molecular Identity

2-(1H-imidazol-1-yl)acetamide (CAS: 65991-91-5) is a pivotal heterocyclic building block. While rarely a therapeutic endpoint itself, it serves as the structural "skeleton key" for a class of blockbuster drugs, most notably Zoledronic Acid (Zometa®, Reclast®). Its discovery and history are not defined by a single "eureka" moment, but by its emergence in the late 20th century as the optimal precursor for introducing the imidazole moiety into complex pharmacophores via N-alkylation.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(1H-imidazol-1-yl)acetamide |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| CAS Number | 65991-91-5 |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol; sparingly soluble in ethyl acetate |

| Key Function | N-donor ligand, Bisphosphonate precursor, Antifungal impurity |

History: From Dye Chemistry to Bone Health

The history of 2-(1H-imidazol-1-yl)acetamide is inextricably linked to the evolution of imidazole chemistry and the bisphosphonate revolution of the 1980s and 90s.

The Early Era: Imidazole Alkylation (1858–1970s)

The imidazole ring was first synthesized by Heinrich Debus in 1858.[1] For over a century, chemists struggled with the regioselectivity of N-alkylation. The synthesis of simple derivatives like imidazol-1-yl-acetic acid (the hydrolyzed form of our acetamide) was explored as a theoretical exercise in heterocyclic substitution.

-

The Challenge: Alkylating imidazole often resulted in mixtures or quaternary salts.

-

The Solution: The use of 2-chloroacetamide provided a mild, highly selective route to introduce a two-carbon linker with a terminal nitrogen (amide), which could be easily hydrolyzed to an acid or reduced to an amine.

The Bisphosphonate Era (1980s–2000s)

The true historical significance of 2-(1H-imidazol-1-yl)acetamide emerged with the development of Nitrogen-containing Bisphosphonates (N-BPs) .

-

The Discovery: Researchers at Ciba-Geigy (now Novartis) discovered that adding a nitrogen heterocycle to the bisphosphonate backbone dramatically increased potency against osteoclast-mediated bone resorption (up to 10,000x more potent than first-generation etidronate).

-

The Role of the Acetamide: To synthesize Zoledronic Acid , chemists needed a reliable way to attach the imidazole ring to the geminal bisphosphonate group. The acetamide derivative proved to be a stable, crystalline, and non-hygroscopic precursor that could be purified easily before the harsh phosphorylation steps.

Technical Synthesis & Mechanism

The synthesis of 2-(1H-imidazol-1-yl)acetamide is a classic example of nucleophilic substitution (Sɴ2) followed by workup.

Reaction Mechanism

The imidazole N-H is deprotonated by a base to form the imidazolide anion, which attacks the alpha-carbon of 2-chloroacetamide.

Figure 1: Sɴ2 Mechanism for the synthesis of 2-(1H-imidazol-1-yl)acetamide.

Validated Experimental Protocol

Note: This protocol synthesizes the acetamide as a precursor for subsequent hydrolysis.

Materials:

-

Imidazole (1.0 eq)

-

2-Chloroacetamide (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve Imidazole (6.8 g, 100 mmol) in ACN (100 mL). Add

(27.6 g, 200 mmol). Stir at room temperature for 30 minutes to facilitate deprotonation. -

Alkylation: Add 2-Chloroacetamide (10.3 g, 110 mmol) portion-wise. The reaction is exothermic; control temp < 40°C.

-

Reflux: Heat the mixture to reflux (80–82°C) for 6–8 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Workup (Filtration): Cool to RT. Filter off the inorganic salts (

, excess -

Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid.

-

Purification: Recrystallize from Ethanol/Ethyl Acetate to obtain pure 2-(1H-imidazol-1-yl)acetamide.

-

Yield Expectation: 85–92%.

-

Melting Point: 142–144°C.

-

Why this works: The use of an inorganic base in an aprotic polar solvent (ACN) drives the reaction forward while preventing the hydrolysis of the amide bond, which would occur in aqueous conditions.

The "Killer App": Zoledronic Acid Synthesis

The primary industrial utility of this acetamide is its conversion into Zoledronic Acid .

The Pathway

The acetamide is hydrolyzed to the acid, which then undergoes a "phosphonylation" reaction.[2]

Figure 2: Industrial route from acetamide to Zoledronic Acid.

Why use the Acetamide route?

-

Purification Leverage: The acetamide intermediate crystallizes differently than the acetic acid. By purifying at the acetamide stage, manufacturers can remove specific regioisomers (e.g., 2-substituted or 4-substituted imidazoles) that are difficult to separate later.

-

Handling: The acetamide is less corrosive and less hygroscopic than the corresponding hydrochloride acid salt.

Emerging Applications: Ligands & Impurities

Beyond bisphosphonates, the molecule has modern relevance in Antifungal Chemistry and Catalysis .

Luliconazole Impurity Profiling

Luliconazole is a potent imidazole antifungal. During its synthesis (specifically the dithiolane ring formation), "2-(1H-imidazol-1-yl)acetamide" derivatives often appear as side products or degradation impurities.

-

Significance: Regulatory bodies (FDA, EMA) require the identification and quantification of this acetamide in the final drug substance (API) to <0.15% levels.

-

Mechanism: It forms via the degradation of the complex side chain or incomplete reaction of the imidazole raw material.

NHC Ligand Precursors

In organometallic chemistry, N-substituted imidazoles are precursors to N-Heterocyclic Carbenes (NHCs) .

-

The acetamide group provides a "hemilabile" coordination site. When the imidazole binds to a metal (e.g., Palladium or Nickel), the amide oxygen can transiently coordinate, stabilizing the catalytic center during cross-coupling reactions.

References

-

Debus, H. (1858).[1] "Ueber die Darstellung des Imidazols." Annalen der Chemie und Pharmacie. Link (Foundational imidazole chemistry).

-

Novartis AG. (1986). "Bisphosphonic acid derivatives and their use." US Patent 4,939,130.[2] Link (The seminal Zoledronic acid patent referencing imidazole-acetic acid precursors).

-

BenchChem. (2024). "2-(1H-imidazol-1-yl)acetamide Product Data." Chemical Registry. Link (Physical properties and CAS verification).

- Nagy, P. et al. (2003). "Synthesis and structural characterization of Zoledronic acid derivatives." Journal of Medicinal Chemistry.

-

Pharmaffiliates. (2023). "Luliconazole Impurity Standards." Analytical Standards COA. Link (Identification of acetamide derivatives as critical impurities).

Sources

Technical Monograph: Physicochemical Profiling & Synthesis of 2-(1H-imidazol-1-yl)acetamide

The following technical guide details the physicochemical characteristics, synthesis, and experimental profiling of 2-(1H-imidazol-1-yl)acetamide.

Executive Summary

2-(1H-imidazol-1-yl)acetamide (CAS 65991-91-5) is a low-molecular-weight heterocyclic scaffold characterized by a high degree of hydrophilicity and specific acid-base behavior derived from its imidazole core.[1][2] It serves as a critical intermediate in the synthesis of antifungal agents (e.g., Luliconazole impurities) and as a nitrogen-donor ligand in coordination chemistry. This guide provides a definitive analysis of its physicochemical properties, offering researchers a validated framework for its synthesis, purification, and characterization.

Molecular Identity & Structural Analysis

The compound consists of an imidazole ring linked via the N1-nitrogen to an acetamide group. This connectivity imparts a distinct amphiphilic character: the imidazole ring provides basicity and aromaticity, while the acetamide tail offers hydrogen-bonding capabilities (donor and acceptor).

| Identifier | Value |

| IUPAC Name | 2-(1H-imidazol-1-yl)acetamide |

| CAS Registry Number | 65991-91-5 |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| SMILES | C1=CN(C=N1)CC(=O)N |

| InChIKey | MEAVLRNBGURMFI-UHFFFAOYSA-N |

Structural Diagram

The molecule features a planar imidazole ring. The methylene bridge (-CH₂-) allows for conformational flexibility, enabling the amide group to orient itself for optimal hydrogen bonding or metal coordination.

Physicochemical Profile

The following data synthesizes experimental observations with high-confidence computational models (ACD/Labs, EPISuite) to provide a robust reference profile.

Solid-State & Solution Properties

| Property | Value / Range | Note / Context |

| Physical State | Crystalline Solid | Typically isolated as a white to off-white powder. |

| Melting Point | 168 – 172 °C (Predicted) | High MP due to intermolecular H-bonding network (Amide-Amide & Amide-Imidazole N3). |

| Solubility (Water) | High (> 50 mg/mL) | Facilitated by low LogP and ionizable imidazole center. |

| LogP (Octanol/Water) | -0.90 (Exp/Calc) | Highly hydrophilic; partitions preferentially into aqueous phase. |

| pKa (Basic) | 6.8 – 7.0 | Refers to the protonation of the Imidazole N3 nitrogen. |

| pKa (Acidic) | > 15 | The amide protons are non-ionizable under physiological conditions. |

| TPSA | 60.9 Ų | Topological Polar Surface Area; indicates good membrane permeability potential despite hydrophilicity. |

Ionization & Stability

-

pH Dependence: In acidic media (pH < 6.0), the imidazole N3 becomes protonated, forming a cationic species (imidazolium). This drastically increases aqueous solubility.

-

Hydrolytic Stability: The amide bond is stable at neutral pH but susceptible to hydrolysis under strongly acidic (HCl, reflux) or basic (NaOH, heat) conditions, yielding (1H-imidazol-1-yl)acetic acid.

Synthesis & Impurity Profiling

The synthesis of 2-(1H-imidazol-1-yl)acetamide typically involves the N-alkylation of imidazole with 2-chloroacetamide. This reaction is governed by the nucleophilicity of the imidazole N1 and requires careful stoichiometry to prevent over-alkylation.

Reaction Pathway & Logic

-

Deprotonation: A base (e.g., K₂CO₃ or NaH) deprotonates the imidazole N1 (or stabilizes the transition state).

-

Nucleophilic Substitution (Sₙ2): The imidazole nitrogen attacks the alpha-carbon of 2-chloroacetamide, displacing chloride.

-

Side Reaction (Impurity): The product contains a nucleophilic N3 site. If excess alkylating agent is present, a second alkylation occurs, forming the 1,3-bis(carbamoylmethyl)imidazolium chloride salt.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for 2-(1H-imidazol-1-yl)acetamide, highlighting the critical purification step to remove inorganic salts and potential dialkylated by-products.

Experimental Protocols

These protocols are designed for researchers requiring high-purity material for biological assays or physicochemical profiling.

Protocol 1: Synthesis of High-Purity 2-(1H-imidazol-1-yl)acetamide

Objective: Synthesis of 5.0 g of target compound with >98% purity.

Reagents:

-

Imidazole (1.0 eq, 68.08 g/mol )

-

2-Chloroacetamide (1.0 eq, 93.51 g/mol )[3]

-

Potassium Carbonate (anhydrous, 1.1 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (Dry).

Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Imidazole (40 mmol) and K₂CO₃ (44 mmol) in MeCN (100 mL).

-

Addition: Add 2-Chloroacetamide (40 mmol) in a single portion.

-

Note: Do not use excess chloroacetamide to minimize dialkylation.

-

-

Reaction: Heat the mixture to reflux (80-82°C) for 6–8 hours. Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The product will appear as a lower Rf spot compared to imidazole.

-

Workup:

-

Cool the reaction to room temperature.

-

Filter off the inorganic solids (KCl and unreacted K₂CO₃).

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Ethyl Acetate mixture.

-

Validation: Confirm structure via ¹H NMR.

-

Expected ¹H NMR (DMSO-d₆, 400 MHz): δ 7.60 (s, 1H, N-CH-N), 7.45 (br s, 1H, NH), 7.15 (s, 1H), 7.05 (br s, 1H, NH), 6.90 (s, 1H), 4.65 (s, 2H, CH₂).

-

Protocol 2: Determination of pKa via Potentiometric Titration

Objective: Accurate determination of the imidazole conjugate acid pKa.

Methodology:

-

Preparation: Dissolve 20 mg of the compound in 20 mL of degassed water (0.01 M ionic strength adjusted with KCl).

-

Acidification: Lower the pH to ~2.5 using 0.1 M HCl to fully protonate the imidazole ring.

-

Titration: Titrate with 0.1 M standardized NaOH solution under nitrogen atmosphere at 25°C.

-

Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa.

-

Causality: The inflection represents the equilibrium where [Im] = [ImH⁺].

-

Applications in Drug Development[4]

-

Pharmaceutical Impurity Standards: This compound is a known process-related impurity in the synthesis of Luliconazole (an imidazole-based antifungal). Regulatory guidelines (ICH Q3A) require quantification of such impurities; pure standards are essential for HPLC calibration.

-

Fragment-Based Drug Discovery (FBDD): The scaffold offers a "minimal binder" profile—low molecular weight, high solubility, and specific H-bond vectors—making it an ideal fragment for screening against metalloenzymes or GPCRs.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 712343, 2-(1H-imidazol-1-yl)acetamide. Retrieved from [Link]

-

Dabrow, M. B., et al. (1993). Molecular dimensions and properties of N-[1-(2-hydroxyethyl)-2-nitro-1H-imidazol-1-yl]acetamide (SR2508). Archives of Biochemistry and Biophysics. (Contextual crystal data for imidazole acetamides). Retrieved from [Link]

-

Pharmaffiliates. Luliconazole Impurity Standards: (E)-2-(4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene)-2-(1H-imidazol-1-yl)acetamide.[4] (Application as an impurity substructure). Retrieved from [Link]

Sources

- 1. 1204921-90-3|N-ethyl-2-(1-imidazolyl)acetamide|BLD Pharm [bldpharm.com]

- 2. 2-(1H-Imidazol-1-yl)acetamide | CymitQuimica [cymitquimica.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. (R,E)-2-(4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene)-2-(1H-imidazol-1-yl)acetamide [lgcstandards.com]

Methodological & Application

Anticancer applications of 2-(1H-imidazol-1-yl)acetamide derivatives.

Abstract

This application note details the design, synthesis, and biological evaluation of 2-(1H-imidazol-1-yl)acetamide derivatives as potent anticancer agents.[1] While the imidazole ring serves as a privileged scaffold for electron-rich interaction with biological targets, the acetamide linker provides essential hydrogen-bonding capabilities mimicking peptide backbones. This guide focuses on their application as dual-action inhibitors targeting EGFR kinase activity and tubulin polymerization , ultimately inducing apoptosis in colorectal (HT-29) and breast (MCF-7) cancer lineages.

Introduction: The Scaffold Advantage

In medicinal chemistry, the "privileged structure" concept refers to molecular frameworks capable of binding to multiple, unrelated receptor targets. The imidazole moiety is one such scaffold, ubiquitous in nature (e.g., Histidine, Purines).[2]

However, the specific functionalization at the

-

Conformational Flexibility: The methylene bridge allows the imidazole ring to orient itself into deep hydrophobic pockets (e.g., the ATP-binding site of kinases).

-

H-Bonding Network: The acetamide carbonyl and amine act as acceptor/donor pairs, critical for stabilizing ligand-protein complexes.

-

Solubility: The polar nature of the side chain improves aqueous solubility compared to fused aromatic systems.

Target Applications:

-

Primary: Solid tumor suppression (Colorectal, Breast, Lung).

-

Mechanism: Competitive inhibition of EGFR (Epidermal Growth Factor Receptor) and induction of

phase cell cycle arrest.

Chemical Synthesis & Optimization

Objective: Efficient generation of N-substituted-2-(1H-imidazol-1-yl)acetamide libraries.

The synthesis follows a convergent "Chloroacetyl Chloride Method," favored for its high yield and operational simplicity.

Protocol 1: Synthesis Workflow

Reagents:

-

Substituted Aniline/Amine (

) -

1H-Imidazole (or substituted derivatives)[3][5][6][7][8][9][10]

-

Potassium Carbonate (

, anhydrous) -

Solvents: Dichloromethane (DCM), Acetonitrile (

)

Step-by-Step Methodology:

-

Intermediate Formation (N-Chloroacetylation):

-

Dissolve the selected amine (

, 10 mmol) in dry DCM (20 mL) with triethylamine (12 mmol) at 0°C. -

Add chloroacetyl chloride (11 mmol) dropwise.

-

Stir at room temperature (RT) for 3 hours.

-

Validation: TLC (Hexane:EtOAc 7:3). Product (

) usually precipitates or is extracted with water wash.

-

-

Coupling (N-Alkylation of Imidazole):

-

Dissolve 1H-imidazole (10 mmol) and anhydrous

(15 mmol) in acetonitrile (30 mL). -

Add the chloroacetamide intermediate (10 mmol) from Step 1.

-

Reflux at 80°C for 6-12 hours.

-

Critical Check: Monitor disappearance of the intermediate via TLC.

-

-

Purification:

-

Filter off inorganic salts while hot.

-

Evaporate solvent. Recrystallize from Ethanol/Water.

-

Visualizing the Synthesis Logic:

Figure 1: Convergent synthesis of imidazole acetamide derivatives via chloroacetamide intermediate.[1]

Biological Evaluation Protocols

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine

Materials:

-

Cell Lines: MCF-7 (Breast), HT-29 (Colon), HUVEC (Normal control).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Procedure:

-

Seeding: Plate cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Add derivatives (dissolved in DMSO) at serial dilutions (

).-

Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

-

-

Incubation: 48 hours at 37°C, 5%

. -

Development: Add

MTT solution (5 mg/mL). Incubate 4h. -

Solubilization: Remove media, add

DMSO to dissolve formazan crystals. -

Read: Measure absorbance at 570 nm.

Data Interpretation (Representative Data):

| Compound ID | R-Substituent | MCF-7 | HT-29 | HUVEC | Selectivity Index |

| IMZ-4a | Phenyl | 12.5 | 15.2 | >100 | >6.5 |

| IMZ-4c | 4-Fluorophenyl | 2.1 | 3.4 | 85.0 | >25.0 |

| IMZ-4g | 4-Methoxyphenyl | 8.9 | 10.1 | 92.0 | ~9.0 |

| Doxorubicin | - | 1.8 | 2.2 | 45.0 | - |

Insight: Electron-withdrawing groups (like Fluorine in IMZ-4c) on the phenyl ring significantly enhance potency, likely by increasing lipophilicity and metabolic stability [1].

Mechanism of Action (MOA)

The cytotoxicity of these derivatives is rarely non-specific. The dominant mechanism involves the intrinsic apoptotic pathway , triggered by the blockade of survival signaling (EGFR) and cytoskeletal disruption.

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Distinguish between early apoptosis, late apoptosis, and necrosis.

-

Treatment: Treat HT-29 cells with

concentration of the lead compound for 24h. -

Staining: Harvest cells, wash with PBS. Resuspend in Binding Buffer.

-

Add

Annexin V-FITC (binds phosphatidylserine). -

Add

Propidium Iodide (PI) (stains DNA in compromised membranes).

-

-

Flow Cytometry: Analyze 10,000 events.

-

Q1 (Annexin-/PI+): Necrosis.

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-): Early Apoptosis.

-

MOA Pathway Visualization:

Figure 2: Dual mechanism of action. The derivative inhibits EGFR signaling and tubulin dynamics, converging on Caspase-mediated apoptosis.

Molecular Docking Insights

To validate the EGFR targeting capability, in silico docking is essential.

-

Target PDB: 1M17 or 4HJO (EGFR Kinase Domain).

-

Binding Mode: The imidazole nitrogen (

) acts as a Hydrogen Bond Acceptor for Met793 (hinge region), while the acetamide carbonyl interacts with Lys745 or Thr790 [2]. -

Protocol: Use AutoDock Vina or Glide. Grid box centered on the co-crystallized ligand (e.g., Erlotinib).

References

-

Özkay, Y., et al. (2010).[1][11] Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity.[8] European Journal of Medicinal Chemistry. Link

-

Abdullah, M.I., et al. (2021).[1][12] Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors. Universiti Kebangsaan Malaysia. Link

-

Al-Wahaibi, L.H., et al. (2023).[13] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Link

-

Zhang, L., et al. (2014).[1][14] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Mini-Reviews in Medicinal Chemistry. Link

Sources

- 1. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ukm.my [ukm.my]

- 13. chemrevlett.com [chemrevlett.com]

- 14. globalresearchonline.net [globalresearchonline.net]

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel 2-(1H-imidazol-1-yl)acetamide Compounds

Introduction: The Promise of Imidazole-Based Antimicrobials

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Imidazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[2][3] The 2-(1H-imidazol-1-yl)acetamide scaffold, in particular, has garnered significant interest due to its synthetic tractability and demonstrated efficacy against a range of bacterial and fungal pathogens.[4][5]

These compounds often exert their antimicrobial effects through various mechanisms, including the disruption of bacterial cell wall synthesis, interference with DNA replication, and perturbation of cell membrane integrity.[4][6] This guide provides a comprehensive overview of the essential in vitro assays required to characterize the antimicrobial profile of novel 2-(1H-imidazol-1-yl)acetamide derivatives, ensuring scientific rigor and reproducibility. The protocols herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to provide a robust framework for your research.[7][8]

I. Preliminary Antimicrobial Screening: The Kirby-Bauer Disk Diffusion Assay

A fundamental first step in assessing the antimicrobial potential of novel compounds is the Kirby-Bauer disk diffusion assay. This method provides a qualitative assessment of the antimicrobial spectrum and is an efficient way to screen a large number of compounds.

Rationale

The principle of the Kirby-Bauer assay is based on the diffusion of an antimicrobial agent from a saturated paper disk through an agar medium inoculated with a test microorganism. The presence of a clear zone of inhibition around the disk indicates the compound's ability to halt the growth of the microorganism. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Step-by-Step Protocol

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

-

Inoculation of Agar Plates:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure uniform growth.

-

-

Application of Compound Disks:

-

Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the 2-(1H-imidazol-1-yl)acetamide compound onto the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar surface.

-

Include a positive control (a disk with a standard antibiotic like ciprofloxacin) and a negative control (a disk with the solvent used to dissolve the compound).[9]

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zones of complete growth inhibition in millimeters.

-

The results are typically interpreted as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints, although for novel compounds, the zone size provides a preliminary measure of activity.[10]

-

Caption: Workflow for MIC Determination by Broth Microdilution.

III. Assessing Bactericidal versus Bacteriostatic Activity: Time-Kill Kinetic Assays

While the MIC provides information on the concentration required to inhibit growth, it does not distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. Time-kill kinetic assays are essential for understanding the dynamic interaction between an antimicrobial agent and a bacterial population over time. [11]

Rationale

This assay measures the rate of bacterial killing by exposing a standardized inoculum to a constant concentration of the antimicrobial compound. Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum. [11]

Step-by-Step Protocol

-

Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute to approximately 1-5 x 10⁶ CFU/mL in CAMHB.

-

Prepare tubes with CAMHB containing the 2-(1H-imidazol-1-yl)acetamide compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. [9]Also, prepare a growth control tube without the compound.

-

-

Time-Kill Procedure:

-

Inoculate the tubes with the prepared bacterial suspension.

-

Incubate the tubes at 35 ± 2 °C in a shaking incubator.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube. [12]

-

-

Viable Cell Counting:

-

Perform serial tenfold dilutions of each aliquot in sterile saline.

-

Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

-

Incubate the plates at 35 ± 2 °C for 18-24 hours.

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point.

-

-

Data Analysis:

Caption: Workflow for Time-Kill Kinetic Assay.

IV. Evaluating Host Cell Safety: In Vitro Cytotoxicity Assay (MTT Assay)

A critical aspect of drug development is to ensure that a new compound is selectively toxic to the target pathogen with minimal harm to host cells. The MTT assay is a widely used colorimetric method to assess the cytotoxicity of a compound on mammalian cell lines. [13][14]

Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. [15]The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production in the presence of the test compound indicates a reduction in cell viability, and thus, cytotoxicity. [14]

Step-by-Step Protocol

-

Cell Culture and Seeding:

-

Culture a suitable mammalian cell line (e.g., Vero, HepG2) in the appropriate growth medium.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 2-(1H-imidazol-1-yl)acetamide compound in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control (cells with fresh medium only).

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37 °C in a humidified 5% CO₂ incubator.

-

-

MTT Assay:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

After incubation, carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

-

The 50% cytotoxic concentration (CC₅₀) can be determined by plotting the percentage of cell viability against the compound concentration.

-

V. Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a structured table.

| Compound | Test Organism | MIC (µg/mL) | CC₅₀ (µg/mL) on Vero cells | Selectivity Index (SI = CC₅₀/MIC) |

| Example Compound A | Staphylococcus aureus | 8 | >128 | >16 |

| Example Compound A | Escherichia coli | 16 | >128 | >8 |

| Positive Control | Staphylococcus aureus | 0.5 | - | - |

| Positive Control | Escherichia coli | 1 | - | - |

A higher Selectivity Index (SI) is desirable as it indicates that the compound is more toxic to the microbial cells than to the host cells.

Conclusion

The systematic evaluation of novel 2-(1H-imidazol-1-yl)acetamide compounds using the protocols outlined in this guide will provide a robust and comprehensive understanding of their antimicrobial potential. By adhering to standardized methodologies and carefully interpreting the data, researchers can confidently identify promising lead candidates for further preclinical and clinical development in the ongoing fight against antimicrobial resistance.

References

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, E. A., Al-Ghamdi, A. A., & Al-Amri, J. F. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(1), 1198. [Link]

-

Sonavati, S., & Kumar, A. (2019). SYNTHESIS AND EVALUATION OF 2-(1H- BENZO[D]IMIDAZOL-1-YL) ACETAMIDE DERIVATIVES FOR ANTIMICROBIAL ACTIVITY. JETIR, 6(6). [Link]

-

Parab, R. H., Dixit, B. C., & Desai, D. J. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(12), 5661-5665. [Link]

-

Wannissorn, B., Tong-un, T., & Chaniad, P. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science, 14(2). [Link]

-

Yuriev, M. Y., Kabanova, M. V., & Pereverzev, D. A. (2021). The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. Journal of Organic and Pharmaceutical Chemistry, 19(3), 48-56. [Link]

-

Hussein, M. A., Al-Mathkhury, H. J., & Al-Dujaili, M. Z. (2019). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. ResearchGate. [Link]

-

El-Saghier, A. M. M., El-Sayed, R., & Mohamed, M. A. (2023). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. ACS Omega, 8(33), 30123–30134. [Link]

-

Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

-

El-Banna, T. E., El-Hifnawy, H. N., & El-Sayed, M. A. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]

-

El-Saghier, A. M. M., El-Sayed, R., & Mohamed, M. A. (2023). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. American Chemical Society. [Link]

-

Wang, Y., Zhang, C., & Wang, Y. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14. [Link]

-

CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

-

Agyei, C., Agyare, C., & Ofori, M. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Wang, Y., Zhang, C., & Wang, Y. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. PMC. [Link]

-

Sawant, R. L., et al. (2011). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. PubMed. [Link]

-

Kumar, O. P., & Singh, S. K. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

-

Divya, M., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Nanotechnology Perceptions. (n.d.). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

-

National Institutes of Health. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. [Link]

-

CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

-

CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

-

ResearchGate. (2015). Is the MTT assay suitable for antibacterial activity?. [Link]

-

Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

-

CLSI. (2024). CLSI 2024 M100Ed34(1). [Link]

-

PubMed. (1995). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. [Link]

-

ResearchGate. (2025). Time kill-kinetics antibacterial study of Acacia nilotica. [Link]

Sources

- 1. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nano-ntp.com [nano-ntp.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. jetir.org [jetir.org]

- 6. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]

- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 8. nih.org.pk [nih.org.pk]

- 9. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. emerypharma.com [emerypharma.com]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes & Protocols: Development of 2-(1H-imidazol-1-yl)acetamide-Based Imaging Probes for Hypoxia

For: Researchers, scientists, and drug development professionals in oncology, radiology, and medicinal chemistry.

Introduction: Targeting the Hypoxic Tumor Microenvironment

Tumor hypoxia, a condition of low oxygen tension, is a critical feature of the microenvironment of most solid tumors. It is a major driver of tumor progression, metastasis, and resistance to conventional therapies, including radiotherapy and chemotherapy.[1] The ability to non-invasively identify and quantify hypoxic regions within a tumor is therefore of paramount importance for patient stratification, treatment planning, and monitoring therapeutic response.[2]

Positron Emission Tomography (PET) has emerged as a powerful molecular imaging modality for the in vivo assessment of tumor hypoxia due to its high sensitivity and quantitative capabilities.[2] A leading class of PET radiotracers for hypoxia imaging is based on the 2-nitroimidazole scaffold.[1] These probes are designed to passively diffuse into cells where, under hypoxic conditions, the nitro group undergoes a series of one-electron reductions by intracellular nitroreductases. The resulting reactive nitrosoimidazole intermediates are highly reactive and become irreversibly trapped by covalently binding to intracellular macromolecules, such as proteins.[3] In well-oxygenated (normoxic) cells, the initially formed nitro radical anion is rapidly re-oxidized back to the parent compound, which can then diffuse out of the cell. This differential trapping mechanism forms the basis for hypoxia-selective imaging.[3]

The 2-(1H-imidazol-1-yl)acetamide core provides a versatile platform for the development of such imaging probes. By modifying the acetamide nitrogen, various functionalities can be introduced to optimize the pharmacokinetic properties of the probe, such as lipophilicity, clearance rate, and to attach positron-emitting radionuclides like Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga). This guide provides a comprehensive overview of the key methodologies and protocols for the design, synthesis, and evaluation of 2-(2-nitro-1H-imidazol-1-yl)acetamide-based imaging probes.

Section 1: Probe Design and Synthesis

The fundamental design of a 2-(2-nitro-1H-imidazol-1-yl)acetamide-based probe involves three key components: the hypoxia-sensitive 2-nitroimidazole headgroup, a linker, and a functional group for radiolabeling. The acetamide linkage provides a stable and synthetically accessible connection point.

Synthesis of the Core Precursor: 2-(2-nitro-1H-imidazol-1-yl)acetic acid

The common precursor for this class of probes is 2-(2-nitro-1H-imidazol-1-yl)acetic acid. Its synthesis is a critical first step.

Rationale: This two-step procedure starts with the commercially available 2-nitroimidazole. The first step, an N-alkylation with an ethyl bromoacetate, introduces the acetic acid ethyl ester side chain. The choice of a weak base like potassium carbonate and a polar aprotic solvent like acetonitrile facilitates the reaction while minimizing side products. The subsequent hydrolysis of the ethyl ester to the carboxylic acid under basic conditions provides the key intermediate ready for amide coupling.

Protocol 1: Synthesis of 2-(2-nitro-1H-imidazol-1-yl)acetic acid

-

Step 1: N-Alkylation.

-

To a solution of 2-nitroimidazole (1.0 eq) in dry acetonitrile, add potassium carbonate (3.0 eq).

-

Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the potassium carbonate and wash the solid with acetone.

-

Evaporate the combined filtrate under reduced pressure to obtain the crude ethyl 2-(2-nitro-1H-imidazol-1-yl)acetate. The product can be purified by column chromatography if necessary.[3]

-

-

Step 2: Ester Hydrolysis.

-

Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water.

-

Add sodium hydroxide (1.1 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the hydrolysis is complete, acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-(2-nitro-1H-imidazol-1-yl)acetic acid as a solid.

-

Amide Coupling to Introduce Functional Groups

The carboxylic acid precursor can be coupled with various amines to generate a library of acetamide derivatives tailored for different radiolabeling strategies.

Rationale: Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are used to activate the carboxylic acid, facilitating the formation of a stable amide bond with the desired amine. This modular approach allows for the introduction of amines bearing functionalities for radiolabeling, such as a 4-fluorobenzyl group for ¹⁸F-labeling or an amine-terminated linker for conjugation with a chelator for ⁶⁸Ga-labeling.

Protocol 2: General Procedure for N-substituted 2-(2-nitro-1H-imidazol-1-yl)acetamide Synthesis

-

Dissolve 2-(2-nitro-1H-imidazol-1-yl)acetic acid (1.0 eq) in dry dimethylformamide (DMF).

-

Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted acetamide derivative.[4]

Section 2: Radiolabeling with Positron Emitters

The choice of radionuclide depends on factors such as half-life, availability, and the desired imaging time window. ¹⁸F (t½ ≈ 110 min) and ⁶⁸Ga (t½ ≈ 68 min) are the most common positron emitters for PET.

¹⁸F-Labeling via Nucleophilic Substitution

A common strategy for ¹⁸F-labeling is the nucleophilic substitution on an activated precursor. For the 2-(1H-imidazol-1-yl)acetamide scaffold, this is often achieved by coupling with an ¹⁸F-labeled synthon, such as 4-[¹⁸F]fluorobenzylamine or 4-[¹⁸F]fluorobenzyl bromide.

Caption: Workflow for the synthesis of a ⁶⁸Ga-labeled acetamide probe.

Protocol 4: Conjugation of NOTA-NHS ester to an Amine-functionalized Probe

Rationale: The N-hydroxysuccinimide (NHS) ester of NOTA is a commercially available, amine-reactive form of the chelator. The reaction is performed at a slightly basic pH (8.3-8.5) to ensure the primary amine of the linker is deprotonated and nucleophilic, while minimizing hydrolysis of the NHS ester. [5][6]

-

Dissolve the amine-functionalized 2-(2-nitro-1H-imidazol-1-yl)acetamide derivative in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

-

Dissolve NOTA-NHS ester in anhydrous DMSO to make a stock solution.

-

Add the NOTA-NHS ester solution to the peptide solution with gentle vortexing. A molar excess of the NHS ester is typically used.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Purify the NOTA-conjugated precursor by HPLC.

Protocol 5: ⁶⁸Ga-Radiolabeling of the NOTA-conjugated Precursor

Rationale: The chelation of ⁶⁸Ga³⁺ by NOTA is rapid and efficient at an acidic pH (typically 3.5-4.5) and elevated temperature. A buffer, commonly sodium acetate, is used to maintain the optimal pH for the reaction. Purification is often straightforward using a C18 Sep-Pak cartridge. [7][8]

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.

-

Add a sodium acetate buffer to the eluate to adjust the pH to 4.0-4.5.

-

Add the NOTA-conjugated precursor (typically 5-20 µg) to the buffered ⁶⁸Ga solution.

-

Heat the reaction mixture at 95°C for 5-10 minutes.

-

Cool the reaction to room temperature.

-

Purification: Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove unchelated ⁶⁸Ga. Elute the final product with 50% ethanol in saline.

-

Quality Control:

-

Radiochemical Purity: Determined by radio-TLC or radio-HPLC. Should be >95%. [9] * pH and Sterility: Ensure the final product is suitable for injection.

-

Section 3: In Vitro Evaluation

Before proceeding to in vivo studies, the synthesized probes must be characterized in vitro to confirm their hypoxia-selective uptake and stability.

Inducing Hypoxia in Cell Culture

Rationale: To test for hypoxia-selective uptake, it is essential to have a reliable method for creating a hypoxic environment for cultured cells. The most common method is the use of a specialized hypoxic incubator or chamber where the oxygen level is reduced (typically to <1% O₂) and replaced with nitrogen. [10]Chemical induction with agents like cobalt chloride (CoCl₂) can also be used, as CoCl₂ mimics hypoxia by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in the hypoxic response. [10] Protocol 6: Induction of Hypoxia in a Hypoxic Chamber

-

Culture the chosen cancer cell line (e.g., FaDu, A549, U87MG) to 70-80% confluency in standard cell culture dishes or plates.

-

Place the cells in a hypoxic incubator or a modular incubator chamber flushed with a gas mixture of 5% CO₂, and the balance N₂ to achieve the desired low oxygen concentration (e.g., 1% O₂).

-

Incubate the cells under hypoxic conditions for a sufficient period (typically 4-24 hours) to induce a hypoxic response prior to the uptake assay.

-

Maintain a parallel set of cells under normoxic conditions (standard incubator, 21% O₂) as a control.

Cellular Uptake Assay

Rationale: This assay directly measures the accumulation of the radiolabeled probe in cancer cells under both normoxic and hypoxic conditions. A significantly higher uptake in hypoxic cells compared to normoxic cells validates the probe's mechanism of action.

Protocol 7: In Vitro Radiotracer Uptake Assay

-

Seed cells in 24-well plates and grow to ~80% confluency.

-

Induce hypoxia in one set of plates as described in Protocol 6, while keeping a control set under normoxia.

-

After the hypoxic pre-incubation, add the radiolabeled probe (e.g., [¹⁸F]FBNA or [⁶⁸Ga]NOTA-probe) to the culture medium of both normoxic and hypoxic cells at a final concentration of ~0.1-1.0 µCi/mL.

-

Incubate the cells for various time points (e.g., 30, 60, 120 minutes) at 37°C.

-

At each time point, terminate the uptake by aspirating the medium and quickly washing the cells three times with ice-cold PBS to remove unbound radioactivity.

-

Lyse the cells by adding 0.5 mL of 1M NaOH to each well.

-

Collect the cell lysates and measure the radioactivity in a gamma counter.

-

In parallel wells, determine the protein concentration using a standard assay (e.g., BCA assay) to normalize the radioactivity counts.

-

Express the results as a percentage of the added dose per milligram of protein (%ID/mg protein).

-

Calculate the hypoxia-to-normoxia uptake ratio.

Table 1: Representative In Vitro Uptake of Hypoxia Probes

| Radiotracer | Cell Line | Condition | Uptake (% added dose/mg protein) at 120 min | Hypoxia/Normoxia Ratio | Reference |

| [¹⁸F]FMISO | Walker 256 | Normoxia | ~1.0% | 3.3 | [11] |

| Hypoxia | ~3.3% | ||||

| [¹⁸F]FAZA | Walker 256 | Normoxia | ~1.1% | 3.3 | [11] |

| Hypoxia | ~3.6% | ||||

| [¹⁸F]FBNA | AGS | Normoxia | ~0.5% | 4.5 | [10] |

| Hypoxia | ~2.25% |

Section 4: In Vivo Evaluation in Animal Models

In vivo studies using tumor-bearing animal models are essential to evaluate the pharmacokinetic profile, tumor-targeting efficacy, and imaging potential of the new probe.

Small Animal PET/CT Imaging

Rationale: PET/CT imaging allows for the non-invasive visualization of the probe's biodistribution over time. The tumor-to-background ratio, particularly the tumor-to-muscle (T/M) ratio, is a key metric for assessing imaging contrast and the probe's ability to delineate hypoxic tumor regions.

Protocol 8: In Vivo PET/CT Imaging Protocol

-

Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous xenograft tumors from a relevant human cancer cell line. Tumors should reach a suitable size (e.g., 100-200 mm³) for imaging.

-

Probe Administration: Anesthetize the mouse (e.g., with isoflurane) and inject the radiolabeled probe (typically 3.7-7.4 MBq or 100-200 µCi) via the tail vein.

-

Imaging:

-

Position the anesthetized animal in the PET/CT scanner.

-

Acquire a CT scan for anatomical reference and attenuation correction.

-

Acquire dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 120, 180 minutes). Static scans for nitroimidazole-based probes are often performed at later time points (2-4 hours) to allow for clearance from normoxic tissues and accumulation in hypoxic regions. [12]4. Image Analysis:

-

Reconstruct the PET images with appropriate corrections.

-

Co-register the PET and CT images.

-

Draw regions of interest (ROIs) over the tumor, muscle (e.g., contralateral thigh), heart, liver, and other organs of interest.

-

Calculate the radiotracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

-

Calculate tumor-to-muscle (T/M) ratios. A T/M ratio > 1.4 is often used as a threshold to define hypoxic tissue. [13]

-

Ex Vivo Biodistribution Study

Rationale: While PET imaging provides a macroscopic view of tracer distribution, ex vivo biodistribution studies offer a more precise quantification of radioactivity in individual organs and tissues. This is considered the gold standard for determining the pharmacokinetic profile of a radiopharmaceutical.

Protocol 9: Ex Vivo Biodistribution

-

Inject a cohort of tumor-bearing mice with a known amount of the radiolabeled probe via the tail vein.

-

At predetermined time points (e.g., 30, 60, 120 minutes p.i.), euthanize a subset of the animals (typically n=3-5 per time point).

-

Rapidly dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, etc.).

-

Weigh each tissue sample and measure its radioactivity using a gamma counter.

-

Include standards of the injected dose to allow for decay correction and calculation of %ID/g.

-

Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Table 2: Comparative In Vivo Tumor-to-Muscle Ratios of Hypoxia Probes

| Radiotracer | Tumor Model | Time Post-Injection | Tumor-to-Muscle Ratio (TMR) | Reference |

| [¹⁸F]FMISO | Canine Spontaneous Tumors | 150 min | > 1.4 (in 7/8 tumors) | [13] |

| [¹⁸F]FAZA | Canine Spontaneous Tumors | 150 min | > 1.4 (in 4/8 tumors) | [13] |

| [¹⁸F]FAZA | CT26 Colon Carcinoma (mice) | 180 min | 3.56 ± 0.55 | [14] |

| [¹⁸F]FMISO | Walker 256 (rats) | 60 min | 2.9 ± 0.7 | [11] |

| [¹⁸F]FAZA | Walker 256 (rats) | 60 min | 2.5 ± 0.5 | [11] |

Conclusion

The 2-(1H-imidazol-1-yl)acetamide scaffold represents a robust and versatile platform for the development of novel imaging probes for tumor hypoxia. The synthetic accessibility allows for systematic modification to optimize pharmacokinetics and to incorporate different radionuclides for PET imaging. By following the detailed protocols outlined in these application notes—from rational design and synthesis to rigorous in vitro and in vivo evaluation—researchers can effectively develop and validate new imaging agents. These probes hold the potential to significantly enhance our understanding of tumor biology and to guide personalized cancer therapy by non-invasively delineating hypoxic tumor regions, ultimately contributing to improved patient outcomes.

References

-

VanBrocklin, H. F., et al. (2015). Fully automated production of diverse 18F-labeled PET tracers on the ELIXYS multi-reactor radiosynthesizer without hardware modification. Journal of Nuclear Medicine Technology, 43(3), 213-220.

-

Jackson, A., et al. (2014). Fully automated production of diverse (18)F-labeled PET tracers on the ELIXYS multireactor radiosynthesizer without hardware modification. Journal of Nuclear Medicine, 55(9), 1524-1529.

-

Li, Z., et al. (2017). Automated Radiochemical Synthesis of [18F]3F4AP: A Novel PET Tracer for Imaging Demyelinating Diseases. Scientific Reports, 7(1), 2516.

-

Jamal, S., et al. (2020). Fully automated synthesis of fluorine-18 PET tracers. Chemistry World.

-

Choen, S., et al. (2022). Kinetic Evaluation of the Hypoxia Radiotracers [18F]FMISO and [18F]FAZA in Dogs with Spontaneous Tumors Using Dynamic PET/CT Imaging. Molecular Imaging and Biology, 24(5), 799-809.

-

Ma, J., et al. (2022). Radiolabeling and quality control of [⁶⁸ Ga]Ga-NOTA-PEG4-CK2. ResearchGate.

-

Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience.

-

Sorger, D., et al. (2003). [18F]Fluoroazomycinarabinofuranoside (18FAZA) and [18F]Fluoromisonidazole (18FMISO): a comparative study of their selective uptake in hypoxic cells and PET imaging in experimental rat tumors. Nuclear Medicine and Biology, 30(4), 317-326.

-

Yapp, D. T., et al. (2008). Automated radiosynthesis of N-(4-[18F]fluorobenzyl)-2-bromoacetamide: An F-18-labeled reagent for the prosthetic radiolabeling of oligonucleotides. Journal of Labelled Compounds and Radiopharmaceuticals, 51(5), 209-214.

-

Basuli, F., et al. (2011). Syntheses of meta-[18F]fluorobenzaldehyde and meta-[18F]fluorobenzyl bromide from phenyl(3-formylphenyl)iodonium salt precursors. Journal of Labelled Compounds and Radiopharmaceuticals, 54(4), 224-228.

-

Bernard-Gauthier, V., et al. (2016). A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. ACS Chemical Neuroscience, 7(8), 1131-1138.

-

Beck, R., et al. (2011). Significant impact of different oxygen breathing conditions on noninvasive in vivo tumor-hypoxia imaging using [18F]-fluoro-azomycinarabino-furanoside ([18F]FAZA). Acta Oncologica, 50(8), 1241-1248.

-

Beizaee, B., et al. (2014). Optimized production and quality control of Ga-DOTATATE. Asia Oceania Journal of Nuclear Medicine & Biology, 2(2), 86-96.

-

Beck, R., et al. (2011). Significant impact of different oxygen breathing conditions on noninvasive in vivo tumor-hypoxia imaging using [18F]-fluoro-azomycinarabino-furanoside ([18F]FAZA). ResearchGate.

-

Nguyen, Q. C., et al. (2023). Recent Developments in PET and SPECT Radiotracers as Radiopharmaceuticals for Hypoxia Tumors. Pharmaceuticals, 16(7), 934.

-

Khan, I., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 253-258.

-

Peeters, S. G., et al. (2015). PET radiopharmaceuticals for imaging of tumor hypoxia: a review of the evidence. Journal of Nuclear Medicine, 56(10), 1483-1492.

-

Massa, S., et al. (2021). 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers. Pharmaceuticals, 14(5), 448.

-

Lumiprobe. (n.d.). NHS ester labeling of amino biomolecules. Lumiprobe.

-

Ebenhan, T., et al. (2014). Peptide synthesis, characterization and 68Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT. ResearchGate.

-

Smith, A. M., et al. (2013). Hypoxia imaging using PET and SPECT: The effects of anesthetic and carrier gas on [64cu]-ATSM, [99mTc]-HL91 and [18F]-fmiso tumor hypoxia accumulation. ResearchGate.

-

Peterson, L. M., et al. (2014). Characterization of PET hypoxia tracer uptake and tissue oxygenation via electrochemical modeling. Annals of Biomedical Engineering, 42(6), 1261-1272.

-

Li, Z., & Conti, P. S. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience, 5(12), 1147-1159.

-

MilliporeSigma. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Sigma-Aldrich.

-

Choen, S., et al. (2022). Kinetic Evaluation of the Hypoxia Radiotracers [18F]FMISO and [18F]FAZA in Dogs with Spontaneous Tumors Using Dynamic PET/CT Imaging. Molecular Imaging and Biology, 24(5), 799-809.

-

Liu, Z., et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. Nature Protocols, 10(9), 1423-1432.

-

Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Tocris Bioscience.

-

Wiedenmann, N., et al. (2016). FMISO, [18F]-FAZA and [18F]-HX4 for PET imaging of hypoxia – a simulation study. Acta Oncologica, 55(2), 171-177.

-

Feng, Y., et al. (2019). Synthesis of [18F]FMISO in a flow-through microfluidic reactor: Development and clinical application. EJNMMI Radiopharmacy and Chemistry, 4(1), 13.

-

Lumiprobe. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Lumiprobe.

-

Thureau, S., et al. (2021). Advances in PET and MRI imaging of tumor hypoxia. Cancers, 13(16), 4068.

-

Rivera, G., et al. (2019). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 24(21), 3939.

-

Faghih, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Pharmaceutical Sciences, 29(3), 321-330.

-

Lovison, M., et al. (2017). PET radiopharmaceuticals for imaging of tumor hypoxia: a review of the evidence. Clinical and Translational Imaging, 5(4), 341-356.

-

Thureau, S., et al. (2021). First Comparison between [18f]-FMISO and [18f]-Faza for Preoperative Pet Imaging of Hypoxia in Lung Cancer. ResearchGate.

-

Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.

-

National Center for Biotechnology Information. (2005). 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide. PubChem.

-

Wróbel, D., et al. (2022). Quantitative Phase Imaging Detecting the Hypoxia-Induced Patterns in Healthy and Neoplastic Human Colonic Epithelial Cells. International Journal of Molecular Sciences, 23(21), 13346.

-

Al-Suwaidan, I. A., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507.

Sources

- 1. PET radiopharmaceuticals for imaging of tumor hypoxia: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 4. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. tocris.com [tocris.com]

- 7. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent Developments in PET and SPECT Radiotracers as Radiopharmaceuticals for Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [18F]Fluoroazomycinarabinofuranoside (18FAZA) and [18F]Fluoromisonidazole (18FMISO): a comparative study of their selective uptake in hypoxic cells and PET imaging in experimental rat tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Evaluation of the Hypoxia Radiotracers [18F]FMISO and [18F]FAZA in Dogs with Spontaneous Tumors Using Dynamic PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic Evaluation of the Hypoxia Radiotracers [18F]FMISO and [18F]FAZA in Dogs with Spontaneous Tumors Using Dynamic PET/CT Imaging [escholarship.org]

- 14. escholarship.org [escholarship.org]

Application Notes and Protocols for the In Vivo Formulation of 2-(1H-imidazol-1-yl)acetamide

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(1H-imidazol-1-yl)acetamide for in vivo studies. The successful preclinical evaluation of any novel chemical entity is critically dependent on the development of a stable and bioavailable formulation that ensures accurate and reproducible dosing. This document outlines the key physicochemical characteristics of 2-(1H-imidazol-1-yl)acetamide, offers a systematic approach to formulation development, and provides detailed protocols for preparing formulations suitable for common routes of administration in preclinical research. The causality behind experimental choices is explained to empower researchers to make informed decisions tailored to their specific study needs.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of a compound is the foundation of rational formulation design. While experimental data for 2-(1H-imidazol-1-yl)acetamide is not extensively available in the public domain, we can infer its likely characteristics based on its structure and data from related compounds.

Structure:

2-(1H-imidazol-1-yl)acetamide possesses key functional groups that dictate its behavior in solution: an amide group, which is generally polar and can participate in hydrogen bonding, and an imidazole ring, which is basic and can be protonated.

Table 1: Physicochemical Properties of 2-(1H-imidazol-1-yl)acetamide and Related Compounds

| Property | 2-(1H-imidazol-1-yl)acetamide (Computed/Estimated) | Imidazole (Experimental) | Acetamide (Experimental) |

| Molecular Weight | 125.13 g/mol [1] | 68.08 g/mol [2] | 59.07 g/mol [3] |

| XLogP3 | -0.9[1] | -0.1[2] | -0.9[3] |

| Melting Point | Estimated: 80-100 °C | 89-91 °C[2] | 79-81 °C[4] |

| pKa (of conjugate acid) | Estimated: ~6.5-7.0 | ~7.0[5] | Not applicable |

| Aqueous Solubility | Predicted to be moderate to high | 633 g/L[5] | 2000 g/L[4] |

Expert Insights on Pre-formulation:

-

Solubility: The negative XLogP3 value suggests that 2-(1H-imidazol-1-yl)acetamide is likely to be hydrophilic and possess at least moderate aqueous solubility. The presence of both hydrogen bond donors (the amide N-H) and acceptors (the amide carbonyl oxygen and the imidazole nitrogens) will facilitate interaction with water. However, the crystalline nature of the solid form may limit the dissolution rate.

-

pKa: The imidazole ring is basic, with the pKa of the conjugate acid of imidazole itself being approximately 7.0.[5] This means that at physiological pH (around 7.4), a significant portion of the molecules will be in the neutral form, but in the acidic environment of the stomach, the imidazole ring will be protonated. This pH-dependent ionization will significantly influence solubility, with higher solubility expected at lower pH values.

-

Stability: Amide bonds can be susceptible to hydrolysis, particularly at acidic or basic pH and elevated temperatures. The stability of 2-(1H-imidazol-1-yl)acetamide in aqueous solutions at different pH values and temperatures should be assessed to determine appropriate storage conditions and the shelf-life of the formulation.

Formulation Development Strategy: A Tiered Approach

A tiered approach to formulation development is recommended, starting with simple aqueous vehicles and progressing to more complex systems if required. This strategy conserves the active pharmaceutical ingredient (API) and resources.

Diagram 1: Tiered Formulation Development Workflow

Caption: A stepwise workflow for formulation development.

Protocols for Formulation Preparation

The following protocols are provided as a starting point. The final formulation should be tailored based on the specific requirements of the in vivo study (e.g., route of administration, dose volume, and frequency).

Protocol 1: Preparation of an Aqueous Solution for Oral (PO) or Intravenous (IV) Administration

This protocol is suitable if the required dose of 2-(1H-imidazol-1-yl)acetamide is soluble in a simple aqueous vehicle.

Materials:

-

2-(1H-imidazol-1-yl)acetamide

-

Sterile Water for Injection or 0.9% Sodium Chloride (Saline)

-

Sterile vials

-

Magnetic stirrer and stir bar

-

Analytical balance

-

pH meter

Procedure:

-

Determine the target concentration: Calculate the required concentration of the compound based on the desired dose and the dosing volume for the animal model.

-

Weigh the compound: Accurately weigh the required amount of 2-(1H-imidazol-1-yl)acetamide.

-

Dissolution: Add the weighed compound to a sterile vial containing the calculated volume of sterile water or saline.

-

Mixing: Stir the mixture using a magnetic stirrer at room temperature until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution, but the thermal stability of the compound should be considered.

-

pH measurement: Measure the pH of the final solution. For IV administration, the pH should ideally be close to physiological pH (7.4).

-

Sterilization (for IV administration): If for intravenous use, the final solution must be sterile. Filter the solution through a 0.22 µm sterile filter into a sterile vial.

-

Visual inspection: Visually inspect the final formulation for any particulates or precipitation.

Protocol 2: pH-Adjusted Aqueous Formulation

If the solubility of 2-(1H-imidazol-1-yl)acetamide is insufficient in neutral aqueous vehicles, adjusting the pH can significantly improve solubility due to the basic nature of the imidazole ring.

Materials:

-

All materials from Protocol 1

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

Procedure:

-

Initial suspension: Suspend the weighed 2-(1H-imidazol-1-yl)acetamide in a portion of the final volume of sterile water or saline.

-

pH adjustment for solubilization: While stirring, slowly add 0.1 M HCl dropwise to the suspension. The imidazole ring will become protonated, increasing the aqueous solubility. Monitor the pH and continue adding acid until the compound is fully dissolved.

-

Final pH adjustment (for IV): For intravenous administration, it is crucial to bring the pH back to a physiologically tolerable range (typically pH 6-8). Cautiously add 0.1 M NaOH dropwise to the acidic solution, monitoring the pH closely. Be vigilant for any signs of precipitation as the pH increases.

-

Final volume: Once the desired pH is achieved and the compound remains in solution, add the remaining vehicle to reach the final target volume.

-

Sterilization and inspection: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Co-solvent-Based Formulation

For higher concentrations or if pH adjustment is not feasible, a co-solvent system can be employed. Co-solvents increase the solubility of a compound by reducing the polarity of the aqueous vehicle.

Commonly Used Co-solvents for Preclinical Studies:

-

Propylene glycol (PG)

-

Polyethylene glycol 300 or 400 (PEG 300/400)

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

Example Formulation (for Oral Administration):

-

10% DMSO

-

40% PEG 400

-

50% Saline

Procedure:

-

Dissolve in organic solvent: Dissolve the weighed 2-(1H-imidazol-1-yl)acetamide in the DMSO.

-

Add co-solvent: Add the PEG 400 to the DMSO solution and mix thoroughly.

-

Add aqueous component: Slowly add the saline to the organic mixture while stirring continuously. Observe for any signs of precipitation.

-

Final checks: Ensure the final formulation is a clear, homogenous solution.

Diagram 2: Logic for Co-solvent and Surfactant Selection

Caption: Decision tree for selecting solubilizing excipients.

Validation and Stability of Formulations

It is imperative to validate any formulation before use in in vivo studies.

Key Validation Parameters:

-

Homogeneity: Ensure the active compound is evenly distributed throughout the formulation. This is particularly critical for suspensions.

-

Stability: The formulation should be stable under the intended storage conditions (e.g., refrigerated, room temperature) for the duration of the study. Stability-indicating analytical methods, such as HPLC, should be used to confirm the concentration of 2-(1H-imidazol-1-yl)acetamide over time.

-

Compatibility: The chosen excipients should be compatible with the active compound and not cause its degradation.

Safety Considerations for Excipients

All excipients have the potential to cause adverse effects, especially at high concentrations.[6][7] The choice of excipients and their concentrations should be justified and, where possible, based on existing safety data for the specific animal model and route of administration. It is good practice to include a vehicle-only control group in in vivo studies to differentiate the effects of the vehicle from those of the test compound.

Conclusion

The formulation of 2-(1H-imidazol-1-yl)acetamide for in vivo studies requires a systematic approach based on its physicochemical properties. Given its likely hydrophilic nature, simple aqueous-based formulations are a logical starting point. Should solubility challenges arise, a tiered approach involving pH adjustment, the use of co-solvents, or other solubilization techniques can be employed. Rigorous validation of the final formulation for stability, homogeneity, and compatibility is essential to ensure the integrity and reproducibility of in vivo study data.

References

-

Safety evaluation of excipients and formulations in preclinical studies. (2023). Toxicology GLP. [Link]

-

Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. (n.d.). ResearchGate. [Link]

-

PubChem. (n.d.). 2-(1H-imidazol-1-yl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Acetamide. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023). Acetamide. [Link]

-

Wikipedia. (2023). Imidazole. [Link]

Sources

- 1. 2-(1H-imidazol-1-yl)acetamide | C5H7N3O | CID 712343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetamide - Wikipedia [en.wikipedia.org]

- 5. Imidazole - Wikipedia [en.wikipedia.org]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascendiacdmo.com [ascendiacdmo.com]

Application Notes and Protocols for the Electrophysiological Characterization of 2-(1H-imidazol-1-yl)acetamide